Molecular Weight Differentiation: N1-Butyl vs. Unsubstituted Benzimidazole Analog
CAS 847395-83-9 (C24H29N3O, MW 375.5) carries an N1-butyl substituent on the benzimidazole ring, which increases molecular weight by 56.1 Da compared to the unsubstituted analog 4-(1H-benzimidazol-2-yl)-1-mesitylpyrrolidin-2-one (CAS 847395-75-9; C20H21N3O, MW 319.4) . This mass increase reflects the addition of a four-carbon alkyl chain that is expected to elevate clogP by approximately 1.5–2.0 log units relative to the N1-H parent, based on the measured XLogP3-AA of 4.1 for the allyl analog (CAS 847395-80-6) and the incremental contribution of methylene units .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 375.5 g/mol; clogP estimated ~4.5–5.0 |
| Comparator Or Baseline | CAS 847395-75-9 (N1-H analog): MW 319.4 g/mol; clogP estimated ~3.0; CAS 847395-80-6 (N1-allyl analog): XLogP3-AA 4.1 |
| Quantified Difference | MW increase of 56.1 Da (+17.6%); estimated clogP increase of 1.5–2.0 log units vs. N1-H analog |
| Conditions | Predicted physicochemical properties based on analog measurements |
Why This Matters
Higher lipophilicity affects membrane permeability, protein binding, and off-target promiscuity risk, making this compound suitable for projects requiring specific logD windows distinct from shorter-chain analogs.
